molecular formula C31H38N6O8S B15508352 2-[3-[(N-[2-[4-(1-ethanimidoylpiperidin-4-yl)anilino]-2-oxoethyl]-3-methanehydrazonoylanilino)methyl]phenoxy]acetic acid;sulfuric acid

2-[3-[(N-[2-[4-(1-ethanimidoylpiperidin-4-yl)anilino]-2-oxoethyl]-3-methanehydrazonoylanilino)methyl]phenoxy]acetic acid;sulfuric acid

Cat. No.: B15508352
M. Wt: 654.7 g/mol
InChI Key: OJGCVLXZHORDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a multifunctional molecule integrating a phenoxy acetic acid backbone, a piperidine-aniline moiety, a hydrazone linker, and a sulfuric acid counterion. The hydrazone group may confer pH-sensitive properties, while the ethanimidoyl-piperidine-aniline segment could enhance solubility and receptor binding . The sulfuric acid component likely stabilizes the compound via ionic interactions or serves as a catalyst in synthetic pathways .

Properties

Molecular Formula

C31H38N6O8S

Molecular Weight

654.7 g/mol

IUPAC Name

2-[3-[(N-[2-[4-(1-ethanimidoylpiperidin-4-yl)anilino]-2-oxoethyl]-3-methanehydrazonoylanilino)methyl]phenoxy]acetic acid;sulfuric acid

InChI

InChI=1S/C31H36N6O4.H2O4S/c1-22(32)36-14-12-26(13-15-36)25-8-10-27(11-9-25)35-30(38)20-37(28-6-2-4-23(16-28)18-34-33)19-24-5-3-7-29(17-24)41-21-31(39)40;1-5(2,3)4/h2-11,16-18,26,32H,12-15,19-21,33H2,1H3,(H,35,38)(H,39,40);(H2,1,2,3,4)

InChI Key

OJGCVLXZHORDOX-UHFFFAOYSA-N

Canonical SMILES

CC(=N)N1CCC(CC1)C2=CC=C(C=C2)NC(=O)CN(CC3=CC(=CC=C3)OCC(=O)O)C4=CC=CC(=C4)C=NN.OS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Phenoxy Acetic Acid Moieties

Compounds sharing the phenoxy acetic acid scaffold often exhibit bioactivity modulated by substituents on the aromatic ring or adjacent functional groups:

  • {2-[(E)-{[3-(3-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid (): Features a sulfanyl-triazole group instead of a hydrazone.
  • 2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetic acid (): Replaces the hydrazone with a sulfanyl-pyridine group. The cyano and methoxyphenyl substituents may increase lipophilicity, altering pharmacokinetic profiles .

Sulfuric Acid Derivatives

The sulfuric acid component differentiates the target compound from organosulfur derivatives:

  • Nitrido-tris-sulfuric acid (N(SO3H)3) (): A nitrogen-rich sulfuric acid derivative with three sulfonic acid groups. Unlike the target compound’s ionic pairing, this acid is highly unstable in aqueous media, limiting its utility in biological systems .
  • Sodium dodecyl sulfate (SDS) (): A simple surfactant with a sulfate headgroup. While SDS lacks the target’s bioactive moieties, its sulfate group enables similar protein-denaturing effects, highlighting the sulfuric acid group’s dual role in stabilization and reactivity .

Hydrazone-Containing Compounds

Hydrazones are pivotal in metal chelation and pH-responsive drug delivery:

  • (2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid (): Shares a hydrazone-thiazolidinone core.

Comparative Data Table

Compound Name Key Functional Groups Molecular Formula Notable Properties/Applications Reference
Target Compound Phenoxy acetic acid, hydrazone, sulfuric acid C29H34N6O7S·H2SO4 Potential enzyme inhibition, pH-sensitive delivery
{2-[(E)-{[3-(3-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid Phenoxy acetic acid, sulfanyl-triazole C18H16N4O2S Antioxidant, enzyme inhibition
Sodium dodecyl sulfate (SDS) Sulfate surfactant C12H25NaO4S Protein denaturation, detergent
Nitrido-tris-sulfuric acid N(SO3H)3 H3N(SO3)3 Labile in water, limited applications
(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid Hydrazone-thiazolidinone C12H10ClN3O2S Antimicrobial, metal chelation

Research Findings and Insights

  • Structural-Bioactivity Relationships: demonstrates that compounds with similar scaffolds (e.g., phenoxy acetic acid derivatives) cluster into bioactivity groups, suggesting the target compound may share anticancer or anti-inflammatory properties with its analogues .
  • Computational Similarity : Tanimoto and Dice indices () could quantify structural overlap between the target compound and its analogues, predicting shared targets like kinases or sulfotransferases .
  • Synthetic Challenges: The sulfuric acid counterion in the target compound may complicate synthesis compared to neutral organosulfur derivatives, requiring anhydrous conditions to prevent hydrolysis .

Q & A

What are the optimized synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step pathways, including:

  • Amide coupling : Use of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for introducing hydrazone or piperidine moieties .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) under reflux (100°C) to enhance reaction efficiency .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate intermediates .
    Intermediates are characterized via NMR (1H/13C), HPLC (purity >95%), and mass spectrometry (ESI-MS) to confirm structural integrity .

Which analytical techniques are critical for confirming the compound’s purity and structural stability under varying conditions?

  • Stability profiling : Stress testing under acidic, basic, oxidative, and thermal conditions (e.g., 0.1M HCl, H2O2, 60°C) to identify degradation products like sulfoxides or sulfones .
  • Chiral separation : Use of chiral columns (Chiralpak® OD) with methanol-DMEA mobile phases to resolve enantiomers, critical for bioactivity studies .
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to determine decomposition thresholds .

How can computational methods predict the compound’s reactivity and interactions with biological targets?

  • Quantum chemical calculations : Density Functional Theory (DFT) to model electronic properties and reaction pathways (e.g., nucleophilic attack on the thiazolidine ring) .
  • Molecular docking : Simulations using AutoDock Vina to predict binding affinities with enzymes (e.g., kinases) based on the piperidine and hydrazone moieties .
  • Reaction path screening : ICReDD’s computational workflows integrate experimental data to optimize reaction conditions (e.g., solvent selection) .

What experimental strategies resolve contradictions in reported biological activity data?

  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., IC50 measurements) with cellular viability tests (MTT assays) to validate target specificity .
  • Structural analogs : Synthesize derivatives (e.g., substituting the methoxy group with halogens) to correlate structural changes with activity trends .
  • Isomer isolation : Separate enantiomers via chiral chromatography to evaluate individual bioactivity and eliminate confounding results .

How do researchers design experiments to study the compound’s interaction with biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
  • Fluorescence quenching : Monitor changes in tryptophan fluorescence to map binding sites on enzymes .

What methodologies are used to assess the compound’s regioselectivity in substitution reactions?

  • Steric/electronic analysis : Introduce substituents (e.g., methyl, chloro) at the phenoxy ring to evaluate directing effects .
  • Kinetic studies : Track reaction rates (via HPLC) under varying temperatures (25–80°C) to identify rate-determining steps .
  • X-ray crystallography : Resolve crystal structures of intermediates to confirm regioselective outcomes .

How can researchers optimize reaction yields while minimizing byproducts?

  • Catalyst screening : Test bases (K2CO3 vs. NaH) in coupling reactions to enhance efficiency .
  • Solvent polarity adjustment : Use DMF for polar intermediates or toluene for non-polar steps to suppress side reactions .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 2 hours → 30 minutes) and improve yields by 15–20% .

What are the key challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
  • Intermediate stability : Lyophilize hygroscopic intermediates to prevent hydrolysis during storage .
  • Toxic byproduct management : Implement scavenger resins (e.g., QuadraSil® AP) to remove residual coupling agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.